molecular formula C19H22N2O7 B11029476 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11029476
M. Wt: 390.4 g/mol
InChI Key: IQMDYYCVZOKLKD-UHFFFAOYSA-N
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Description

2-(2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}ACETAMIDO)ACETIC ACID is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}ACETAMIDO)ACETIC ACID involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. The resulting chromene derivative is then subjected to further functionalization to introduce the ethyl and methyl groups at the appropriate positions.

The next step involves the introduction of the propanamido and acetamido groups. This can be achieved through a series of amide coupling reactions using reagents such as N,N’-carbonyldiimidazole or other coupling agents. The final step involves the esterification of the carboxylic acid group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}ACETAMIDO)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The functional groups attached to the chromene core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chromene core and functional groups make it a potential candidate for studying biological processes and interactions.

    Medicine: The compound’s unique structure may have therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as photoactive polymers.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}ACETIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromene core may interact with enzymes or receptors, leading to changes in cellular processes. The functional groups attached to the chromene core may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID: A similar compound with a methyl group instead of an ethyl group.

    CARBAMIC ACID, (4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL)-, ETHYL ESTER: Another chromene derivative with different functional groups.

Uniqueness

2-(2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}ACETAMIDO)ACETIC ACID is unique due to its combination of functional groups and the specific positions of these groups on the chromene core. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-4-12-7-17(25)28-18-10(2)14(6-5-13(12)18)27-11(3)19(26)21-8-15(22)20-9-16(23)24/h5-7,11H,4,8-9H2,1-3H3,(H,20,22)(H,21,26)(H,23,24)

InChI Key

IQMDYYCVZOKLKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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